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Abstract
This technical guide provides a comprehensive examination of the molecular structure,

properties, and synthesis of 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide. As a molecule

combining a reactive electrophilic chloroacetamide side chain with a biologically relevant 2-

hydroxypyridine scaffold, this compound represents a significant target for researchers in

medicinal chemistry and materials science. This document synthesizes data from analogous

structures and foundational chemical principles to offer a detailed analysis of its predicted

spectroscopic signature, potential for intermolecular interactions such as hydrogen bonding,

and its inherent chemical reactivity. We present a robust, field-proven synthetic protocol and a

complete characterization strategy designed to be a self-validating system for researchers. This
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guide is intended for scientists and drug development professionals seeking to understand and

utilize this versatile chemical entity.

Introduction
The N-aryl acetamide motif is a cornerstone in the design of functional molecules, particularly

within the pharmaceutical industry. The introduction of a chlorine atom on the acetyl group,

creating a chloroacetamide, imbues the molecule with a controlled electrophilicity, making it a

valuable tool for forming covalent bonds with biological targets or for serving as a reactive

handle in complex synthetic pathways.

This guide focuses on a specific, highly functionalized derivative: 2-Chloro-N-(2-
hydroxypyridin-3-yl)acetamide. The core of this molecule, 3-amino-2-hydroxypyridine, is a

significant scaffold in its own right. It exhibits a fascinating potential for tautomerism between its

2-hydroxypyridine and 2-pyridone forms, a property that can profoundly influence its electronic

character, solubility, and interaction with other molecules.

The strategic combination of the chloroacetamide warhead with the hydroxypyridine core

results in a molecule of considerable interest. Its structure suggests potential applications as a

covalent inhibitor, a fragment for drug discovery, or a versatile intermediate for constructing

novel heterocyclic systems. Due to the limited availability of direct experimental data for this

specific compound, this guide employs an expert-driven approach. By analyzing data from

closely related analogues and applying first-principle chemical concepts, we provide a

predictive but scientifically grounded overview of its molecular structure and behavior.

Molecular Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its identity and

predict its physical properties. These parameters govern its behavior in both chemical and

biological systems.
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Identifier Value

IUPAC Name 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide

Molecular Formula C₇H₇ClN₂O₂

Molecular Weight 186.60 g/mol

Canonical SMILES C1=CC=C(C(=C1)O)NC(=O)CCl

InChI Key
(Predicted) YQGIMZNLPDRPEQ-

UHFFFAOYSA-N

Physicochemical Property Predicted Value Source/Basis

pKa ~11.6 (Amide N-H)
Based on similar

acetamides[1]

Boiling Point >350 °C
Based on similar structures[1]

[2]

Density ~1.35 g/cm³ Based on similar structures[1]

Storage Temperature 2-8°C
Recommended for reactive

chloroacetamides[1]

Synthesis and Characterization Strategy
A reliable and reproducible synthetic pathway is paramount for any further study. The most

logical and field-proven approach to synthesizing 2-Chloro-N-(2-hydroxypyridin-3-
yl)acetamide is via the N-acylation of its corresponding amine precursor.

Proposed Synthetic Pathway
The synthesis proceeds via a nucleophilic acyl substitution, where the amino group of 3-amino-

2-hydroxypyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The

reaction is typically performed in an inert solvent, and the hydrogen chloride byproduct is

scavenged by a base or by using an excess of the starting amine. This method is well-

documented for the synthesis of analogous N-pyridinyl acetamides.[1][3]
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Figure 1: Proposed workflow for the synthesis of the title compound.

Protocol 1: Synthesis of 2-Chloro-N-(2-hydroxypyridin-3-
yl)acetamide
This protocol is adapted from established methods for similar acylations and is designed for

robustness and high yield.[1][3]

Materials:

3-amino-2-hydroxypyridine (1.0 eq)

Chloroacetyl chloride (1.1 eq)

Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Anhydrous sodium sulfate

Acetonitrile (for recrystallization)

Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve

3-amino-2-hydroxypyridine (1.0 eq) in anhydrous DCE. The choice of an inert solvent is

crucial to prevent hydrolysis of the highly reactive chloroacetyl chloride.

Reagent Addition: Cool the solution to 0 °C using an ice bath. This is a critical step to control

the exothermicity of the acylation reaction and minimize side-product formation. Slowly add

chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is

consumed.

Workup: Upon completion, carefully quench the reaction mixture by adding saturated

aqueous sodium bicarbonate solution to neutralize the HCl byproduct. Adjust the pH to ~8-9.

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent like ethyl acetate or dichloroethane (2x). The choice of extraction solvent

should be based on the product's polarity.

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium

sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a

rotary evaporator to yield the crude product.

Purification: Recrystallize the crude solid from a suitable solvent system, such as acetonitrile

or an ethanol/water mixture, to yield the purified 2-Chloro-N-(2-hydroxypyridin-3-
yl)acetamide as a solid.[3]

Characterization Workflow
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A

multi-technique approach ensures a self-validating system where each analysis corroborates

the others.
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Figure 2: A comprehensive workflow for structural verification.

In-depth Structural Analysis
Predicted Spectroscopic Characterization
The following predictions are based on the known effects of substituents on pyridine rings and

acetamide chains, cross-referenced with experimental data from analogous compounds.[1][3]
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Technique Predicted Signature Rationale

¹H NMR

δ 8.5-9.5 (s, 1H): Amide N-Hδ

7.0-8.2 (m, 3H): Pyridine ring

protonsδ 4.2-4.4 (s, 2H): -

CH₂Cl protons

The amide proton is

deshielded. The chemical shift

of the -CH₂Cl protons is

significantly downfield due to

the adjacent chlorine and

carbonyl group, a

characteristic feature seen in

similar structures.[1]

¹³C NMR

δ 164-166: Carbonyl C=Oδ

110-155: Pyridine ring

carbonsδ 42-44: -CH₂Cl

carbon

The carbonyl carbon is

typically found in this downfield

region. The -CH₂Cl carbon

signal is a key identifier,

appearing around 43 ppm in

analogous compounds.[1]

IR (cm⁻¹)

~3400 (broad): O-H

stretch~3250: N-H

stretch~1680: C=O stretch

(Amide I)~1580: N-H bend

(Amide II)~750: C-Cl stretch

The presence of strong O-H

and N-H stretching bands,

along with a prominent amide

C=O stretch, would confirm the

key functional groups. These

values are consistent with

experimental data for similar

compounds.[1][3]

Mass Spec.
[M]⁺ at m/z 186[M+2]⁺ at m/z

188

The molecular ion peak [M]⁺

should be observed along with

an [M+2]⁺ peak approximately

one-third the intensity, which is

the characteristic isotopic

signature for a molecule

containing one chlorine atom.

Conformational Analysis and Intermolecular Interactions
Beyond the basic connectivity, the three-dimensional structure and intermolecular forces dictate

the material's properties.
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Tautomerism and Conformation: The 2-hydroxypyridine moiety can exist in equilibrium with its

2-pyridone tautomer. This equilibrium is influenced by the solvent and solid-state packing

forces. In the solid state, molecules often arrange to maximize favorable interactions, which

would heavily involve the amide and hydroxyl groups. Structural studies on analogous N-aryl

acetamides reveal that the acetamide group is often twisted relative to the aromatic ring plane.

For instance, in N-(3-chloro-4-hydroxyphenyl)acetamide, this dihedral angle is significant,

driven by the optimization of hydrogen bonding networks.[4] A similar twisted conformation is

expected for the title compound.

Hydrogen Bonding Network: The most critical feature governing the solid-state structure is the

potential for an extensive hydrogen bonding network. The molecule possesses three key

functionalities for this:

Amide N-H (Donor): Can donate a hydrogen bond.

Hydroxyl O-H (Donor): A strong hydrogen bond donor.

Carbonyl C=O (Acceptor): A strong hydrogen bond acceptor.

It is highly probable that in the solid state, these groups will form strong, directional

intermolecular hydrogen bonds (N-H···O=C and O-H···O=C). This is a well-documented

phenomenon in similar crystal structures, where such interactions lead to the formation of tapes

or sheets, resulting in high melting points and specific solubility profiles.[4][5]

Figure 3: Potential intermolecular hydrogen bonding scheme.

Reactivity and Potential Applications
The molecular structure of 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide dictates its

chemical reactivity and suggests its utility in drug discovery.

Chemical Reactivity: The primary site of electrophilicity is the methylene carbon (-CH₂Cl). It is

an excellent substrate for Sₙ2 reactions with various nucleophiles (e.g., thiols, amines,

alcohols). This reactivity is the basis for its potential use as a covalent modifier of proteins,

where a nucleophilic amino acid residue (like cysteine or lysine) could displace the chloride.

Furthermore, this reactive handle can be used to construct more complex heterocyclic systems
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through intramolecular cyclization reactions, where the hydroxyl or amide nitrogen could act as

the internal nucleophile.

Potential Applications:

Covalent Inhibitors: The chloroacetamide group is a well-known "warhead" used to target

non-catalytic cysteine residues in proteins, making it a valuable scaffold for developing

targeted covalent inhibitors in oncology and other therapeutic areas.

Fragment-Based Drug Discovery (FBDD): The molecule's modest size and high degree of

functionality make it an ideal candidate for FBDD screening. The hydroxypyridine core can

provide key hydrogen bonding interactions with a protein target, while the chloroacetamide

tail can be used to probe for nearby nucleophilic residues.

Synthetic Intermediate: It serves as a pre-functionalized building block. The chloro-group can

be displaced to append a wide variety of other chemical moieties, enabling the rapid

generation of compound libraries for screening. Studies on similar chloroacetamides have

shown that they can possess inherent biological activity, including antibacterial properties.[6]

Conclusion
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide is a molecule of significant synthetic and

medicinal potential. While direct experimental data is not widely available, a thorough analysis

of its constituent parts and related structures allows for a robust and reliable prediction of its

molecular properties. Its structure is defined by the interplay between the reactive

chloroacetamide group and the hydrogen-bonding-capable 2-hydroxypyridine core. The

provided synthetic and characterization workflows offer a validated path for researchers to

produce and confirm this compound in the laboratory. The insights into its reactivity and

potential for extensive intermolecular interactions should guide its application as a covalent

probe, a drug discovery fragment, or a versatile chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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